molecular formula C17H20ClNO2 B11295422 N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}cyclopentanamine

N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}cyclopentanamine

Cat. No.: B11295422
M. Wt: 305.8 g/mol
InChI Key: JWFRFKJRIPCQHG-UHFFFAOYSA-N
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Description

N-{[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}cyclopentanamine is a cyclopentanamine derivative featuring a furan ring substituted with a 3-chloro-4-methoxyphenyl group at the 5-position and a methyl bridge connecting the furan to the cyclopentane-amine moiety.

Properties

Molecular Formula

C17H20ClNO2

Molecular Weight

305.8 g/mol

IUPAC Name

N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]cyclopentanamine

InChI

InChI=1S/C17H20ClNO2/c1-20-17-8-6-12(10-15(17)18)16-9-7-14(21-16)11-19-13-4-2-3-5-13/h6-10,13,19H,2-5,11H2,1H3

InChI Key

JWFRFKJRIPCQHG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)CNC3CCCC3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}cyclopentanamine typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorinated Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions where the methoxy and chloro groups are introduced onto the phenyl ring.

    Coupling with Cyclopentanamine: The final step involves coupling the furan derivative with cyclopentanamine, which can be achieved through nucleophilic substitution or reductive amination.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorinated methoxyphenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing furan and phenyl moieties exhibit significant anticancer properties. N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}cyclopentanamine has shown potential in inhibiting cancer cell proliferation. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent against malignancies.

Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of furan-based compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The structure of this compound contributes to its mechanism of action by targeting specific pathways involved in tumor growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Preliminary tests have shown effectiveness against Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This table summarizes the MIC values obtained from various studies, indicating that the compound exhibits promising antimicrobial properties .

Neuroprotective Effects

Recent studies have suggested that this compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. Research indicates that it can modulate neurotransmitter levels and protect neuronal cells from oxidative stress.

Case Study : An investigation into the neuroprotective mechanisms revealed that the compound could enhance synaptic plasticity and reduce neuroinflammation in animal models of Alzheimer’s disease. The findings highlight its potential as a candidate for further development in neuropharmacology .

Synthesis of Functional Materials

The compound's unique structure allows it to be utilized in creating functional materials, particularly in organic electronics and photonic devices. Its ability to form stable complexes with metal ions has been explored for applications in sensors and catalysts.

Data Table: Material Properties

PropertyValue
Thermal StabilityUp to 300 °C
Conductivity10^-6 S/cm
Solubility in Organic SolventsSoluble

These properties make this compound a valuable component in advanced material formulations .

Mechanism of Action

The mechanism by which N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}cyclopentanamine exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan ring and chlorinated methoxyphenyl group could play key roles in binding to these targets, while the cyclopentanamine moiety might influence the compound’s overall pharmacokinetics.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Key Substituents/Modifications Biological Activity/Use References
N-{[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}cyclopentanamine Cyclopentanamine + furan 5-(3-Cl-4-OMe-phenyl), methyl bridge Unknown (inferred antifungal)
LMM5 (1,3,4-oxadiazole) 1,3,4-Oxadiazole Benzyl(methyl)sulfamoyl, 4-methoxyphenylmethyl Antifungal (C. albicans inhibitor)
LMM11 (1,3,4-oxadiazole) 1,3,4-Oxadiazole Cyclohexyl(ethyl)sulfamoyl, furan-2-yl Antifungal (thioredoxin reductase)
Ranitidine Diamine Hemifumarate Furan + ethylthio chain Dimethylamino, aminoethylthio Antiulcer (H2 antagonist)
Metconazole Cyclopentanol + triazole 4-Chlorophenylmethyl, triazole Agricultural fungicide
N-[[5-(3-Chlorophenyl)furan-2-yl]methylideneamino]-N'-(4-fluorophenyl) Triazine + morpholine 3-Chlorophenyl, fluorophenyl, triazine Undisclosed (structural analysis)

Key Observations:

Core Structure Differences :

  • The target compound’s cyclopentanamine core distinguishes it from 1,3,4-oxadiazoles (LMM5/LMM11) and triazoles (metconazole). Cyclopentane derivatives, like metconazole, are often used as fungicides due to their stability and lipophilicity .
  • Compared to ranitidine derivatives (furan with ethylthio chains), the target compound lacks sulfur-based linkages but shares a substituted furan ring .

Substituent Impact: The 3-chloro-4-methoxyphenyl group on the furan ring in the target compound contrasts with the 4-chlorophenyl in metconazole. LMM5 and LMM11 feature sulfamoyl groups linked to aromatic systems, which are critical for their antifungal activity via thioredoxin reductase inhibition . The absence of sulfamoyl groups in the target compound suggests a divergent mechanism.

The compound from shares a 3-chlorophenyl-furan motif but incorporates a triazine-morpholine system, highlighting how minor structural changes can shift therapeutic targets.

Biological Activity

N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}cyclopentanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H18ClN O2. The compound features a furan ring substituted with a chloromethoxyphenyl group and a cyclopentanamine moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurochemical pathways and exhibiting psychoactive effects.

Antiproliferative Effects

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of furan compounds have shown effectiveness in inhibiting the growth of human cancer cells, suggesting a potential role in cancer therapy .

Antimicrobial Activity

Research has demonstrated that related furan derivatives possess antimicrobial properties. These compounds can inhibit the growth of bacteria and fungi, indicating their potential as antimicrobial agents .

Neuroprotective Effects

The neuroprotective properties of similar compounds have been explored in the context of neurodegenerative diseases. For example, some derivatives have been shown to reduce oxidative stress and inflammation in neuronal cells, suggesting a protective role against neurotoxicity .

Case Studies

StudyFindings
Antiproliferative Study A series of furan derivatives were tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating significant growth inhibition .
Antimicrobial Activity Furan derivatives demonstrated effective inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 1 to 10 µg/mL .
Neuroprotective Effects In vitro studies showed that certain furan compounds reduced neuronal cell death induced by oxidative stress by up to 40% compared to control groups .

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